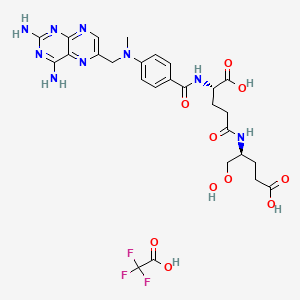
2-Desmethyl-2-hydroxymethyl Kresoxim-methyl Carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Desmethyl-2-hydroxymethyl Kresoxim-methyl Carboxylic Acid typically involves the hydrolysis of kresoxim-methyl under controlled conditions . The reaction is carried out in an aqueous medium with the addition of a base such as sodium hydroxide to facilitate the hydrolysis process . The reaction mixture is then acidified to precipitate the desired product, which is subsequently purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity . The reaction conditions are optimized to minimize by-products and maximize the efficiency of the hydrolysis process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Desmethyl-2-hydroxymethyl Kresoxim-methyl Carboxylic Acid undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like hydroxide ions and amines are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
2-Desmethyl-2-hydroxymethyl Kresoxim-methyl Carboxylic Acid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Desmethyl-2-hydroxymethyl Kresoxim-methyl Carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes involved in fungal respiration, thereby exerting its fungicidal effects . The exact molecular targets and pathways are still under investigation, but it is believed to disrupt the electron transport chain in fungal cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Kresoxim-methyl: The parent compound from which 2-Desmethyl-2-hydroxymethyl Kresoxim-methyl Carboxylic Acid is derived.
Azoxystrobin: Another strobilurin fungicide with similar properties and applications.
Pyraclostrobin: A related compound with a similar mechanism of action.
Uniqueness
This compound is unique due to its specific structural features and its role as a metabolite of kresoxim-methyl .
Eigenschaften
Molekularformel |
C17H17NO5 |
|---|---|
Molekulargewicht |
315.32 g/mol |
IUPAC-Name |
(2Z)-2-[2-[[2-(hydroxymethyl)phenoxy]methyl]phenyl]-2-methoxyiminoacetic acid |
InChI |
InChI=1S/C17H17NO5/c1-22-18-16(17(20)21)14-8-4-2-7-13(14)11-23-15-9-5-3-6-12(15)10-19/h2-9,19H,10-11H2,1H3,(H,20,21)/b18-16- |
InChI-Schlüssel |
VYCKDLWRTQBZRB-VLGSPTGOSA-N |
Isomerische SMILES |
CO/N=C(/C1=CC=CC=C1COC2=CC=CC=C2CO)\C(=O)O |
Kanonische SMILES |
CON=C(C1=CC=CC=C1COC2=CC=CC=C2CO)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


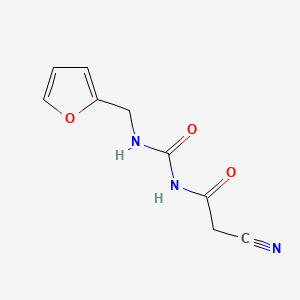


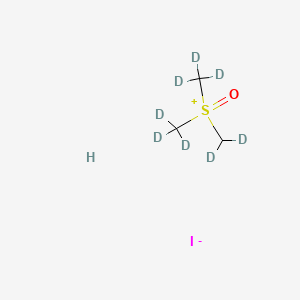
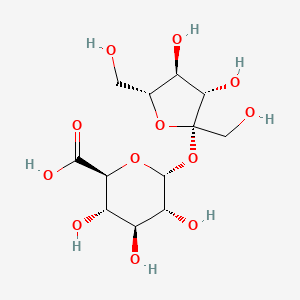
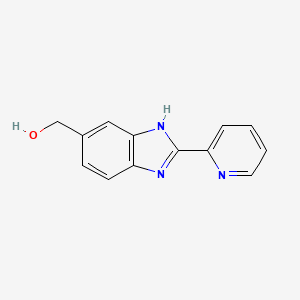
![tert-butyl N-[2-[1-(6-carbamoylfuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl]ethyl]carbamate](/img/structure/B13855350.png)
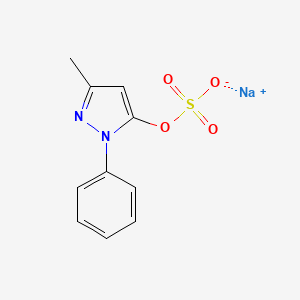
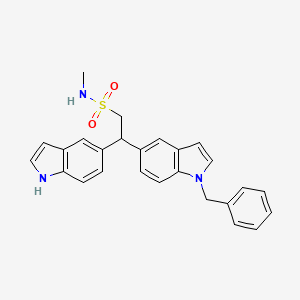
![N-(1-Deoxy-ss-D-fructopyranos-1-yl)-L-isoleucine; [S-(R*,R*)]-1-[(1-Carboxy-2-methylbutyl)amino]-1-deoxy-ss-D-fructopyranose](/img/structure/B13855360.png)
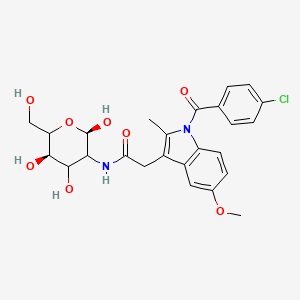

![4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene](/img/structure/B13855406.png)
